molecular formula C11H10ClNO2 B11880454 1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone

1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone

Cat. No.: B11880454
M. Wt: 223.65 g/mol
InChI Key: HKWQPNJBQHOFTG-UHFFFAOYSA-N
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Description

1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

The synthesis of 1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone typically involves the following steps:

Chemical Reactions Analysis

1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The indole ring can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The chloro and methoxy substitutions may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Biological Activity

1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12ClNO2\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}\text{O}_{2}

This compound features an indole moiety substituted with a chloro and methoxy group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antifungal, anticancer, and enzyme inhibition properties.

Antifungal Activity

Studies have shown that derivatives of indole, including this compound, possess antifungal properties. For example, compounds with similar structures demonstrated significant activity against Candida species with Minimum Inhibitory Concentrations (MICs) as low as 0.022 µg/mL . The mechanism typically involves the inhibition of fungal enzyme pathways, such as those involving cytochrome P450 enzymes critical for ergosterol biosynthesis.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that indole derivatives can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. For instance, spirooxindole derivatives related to indole structures exhibited IC50 values ranging from 16.8 to 31.3 µM against these cell lines . Such activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

  • Tyrosinase Inhibition: Some indole derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin production and a target in skin disorders .
  • CYP51 Inhibition: The compound may also inhibit CYP51, an enzyme crucial for fungal sterol biosynthesis, leading to antifungal effects .

2. Apoptosis Induction:

  • Studies suggest that indole derivatives can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

StudyCompoundBiological ActivityFindings
Indole derivativeAntifungalMIC = 0.022 µg/mL against Candida spp.
SpirooxindoleAnticancerIC50 = 16.8 µM against MDA-MB-231
Tyrosinase inhibitorEnzyme inhibitionEffective against C. albicans

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

1-(6-chloro-4-methoxyindol-1-yl)ethanone

InChI

InChI=1S/C11H10ClNO2/c1-7(14)13-4-3-9-10(13)5-8(12)6-11(9)15-2/h3-6H,1-2H3

InChI Key

HKWQPNJBQHOFTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C=C(C=C2OC)Cl

Origin of Product

United States

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